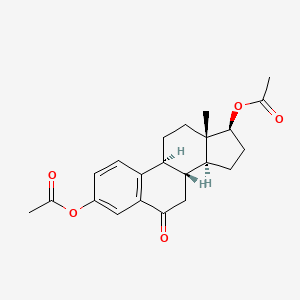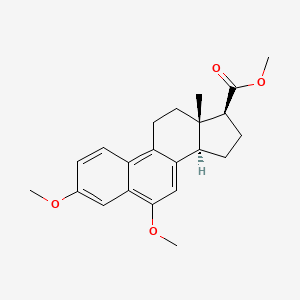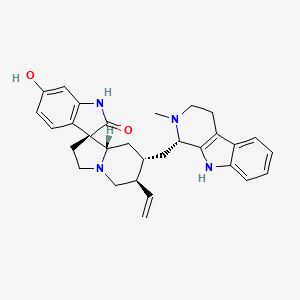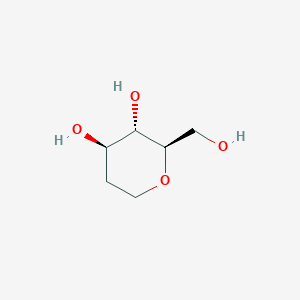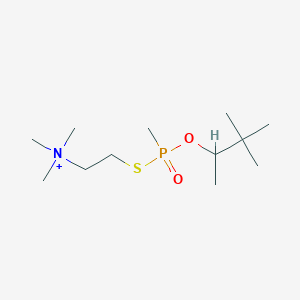
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is a complex organic compound with the molecular formula C12H29NO2PS. This compound is known for its unique structure, which includes a phosphinyl group and a thioether linkage. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves multiple stepsThe reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Similar in structure but differs in the presence of a methacryloyloxy group.
N,N,N-trimethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)ethanaminium chloride: Another related compound with a different functional group arrangement.
Uniqueness
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is unique due to its specific combination of a phosphinyl group and a thioether linkage, which imparts distinct chemical and biological properties not found in other similar compounds .
Propiedades
Número CAS |
38770-03-5 |
|---|---|
Fórmula molecular |
C12H29NO2PS+ |
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
2-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium |
InChI |
InChI=1S/C12H29NO2PS/c1-11(12(2,3)4)15-16(8,14)17-10-9-13(5,6)7/h11H,9-10H2,1-8H3/q+1 |
Clave InChI |
OKYKDPYOFDFXJC-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C |
SMILES canónico |
CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C |
Sinónimos |
pinacolyl S-(2-trimethylaminoethyl)methylphosphonothioate pinacolyl-BOS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





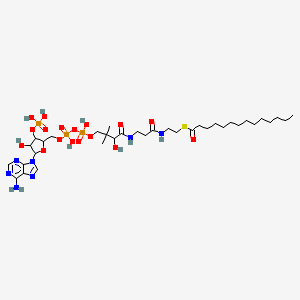

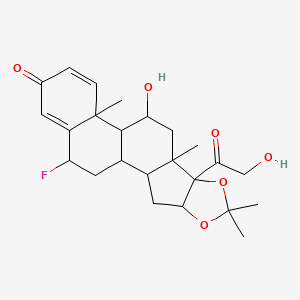
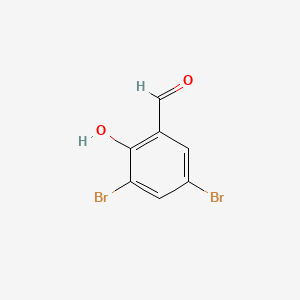
![(1S,16R,18S)-6-hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B1199184.png)
